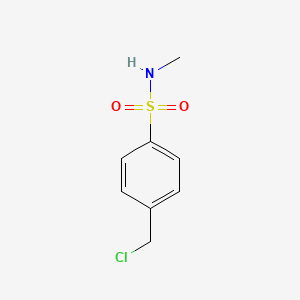

4-(chloromethyl)-N-methylbenzene-1-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-N-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOKBLHXFKRSFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 4 Chloromethyl N Methylbenzene 1 Sulfonamide

General Synthetic Routes to N-Methylbenzenesulfonamides

The formation of the N-methylbenzenesulfonamide scaffold is a foundational step in the synthesis of the target compound. This transformation is typically achieved through the reaction of a benzenesulfonyl chloride with methylamine (B109427) or its derivatives.

Approaches via Sulfonyl Chlorides and Methylamine Derivatives

The most conventional and widely employed method for synthesizing N-substituted sulfonamides is the nucleophilic substitution reaction between a sulfonyl chloride and an amine. In the context of N-methylbenzenesulfonamides, this involves the reaction of a benzenesulfonyl chloride with methylamine.

The general reaction mechanism proceeds via the nucleophilic attack of the nitrogen atom of methylamine on the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond, with the concurrent generation of hydrogen chloride (HCl) as a byproduct.

A typical procedure involves dissolving the sulfonyl chloride in a suitable solvent and adding methylamine. orgsyn.org To neutralize the HCl generated during the reaction, a base is required. Often, an excess of methylamine itself serves this purpose, or an external base such as pyridine (B92270) or triethylamine (B128534) can be added. The reaction of p-toluenesulfonyl chloride with an aqueous solution of methylamine is a well-documented procedure that produces N-methyl-p-toluenesulfonamide in high yield. orgsyn.org The reaction is often exothermic and may require cooling to control the rate.

Key reaction parameters include:

Stoichiometry: Using at least two equivalents of methylamine to one equivalent of sulfonyl chloride is common practice. One equivalent acts as the nucleophile, while the second neutralizes the liberated HCl.

Solvent: A variety of solvents can be used, including dichloromethane, diethyl ether, or tetrahydrofuran (B95107) (THF). In some cases, the reaction can be performed in a biphasic system or with an aqueous amine solution. orgsyn.org

Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure a controlled reaction rate and minimize side reactions. orgsyn.org

Investigation of Modern and Green Synthetic Techniques

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for sulfonamide synthesis. These modern techniques aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency.

One greener approach involves the use of water as a solvent, which is a significant improvement over volatile organic compounds (VOCs). alfa-chemistry.com Another strategy is the use of solid-supported reagents or catalysts, such as crosslinked poly(4-vinylpyridine), which can act as a base and be easily removed by filtration, simplifying purification and allowing for catalyst recycling.

Other green methodologies that have been explored for various organic syntheses and could be applicable to N-methylbenzenesulfonamide formation include:

Microwave-assisted synthesis: Microwave irradiation can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.

Ultrasound-mediated reactions: Sonication can enhance reaction rates by promoting mass transfer and creating localized high-temperature and high-pressure zones.

Solvent-free conditions: Performing reactions by grinding reagents together in the absence of a solvent minimizes waste and can lead to highly efficient transformations. chegg.com

These modern techniques offer promising alternatives to traditional methods, aligning with the growing demand for sustainable chemical manufacturing.

Selective Introduction of the Chloromethyl Moiety onto the Benzene (B151609) Ring

A critical challenge in the synthesis of 4-(chloromethyl)-N-methylbenzene-1-sulfonamide is the regioselective introduction of the chloromethyl group onto the para-position of the benzene ring. This can be approached either through direct chloromethylation of a pre-formed sulfonamide or via a multi-step sequence starting with a para-functionalized precursor.

Direct Chloromethylation via Electrophilic Aromatic Substitution Reactions

Direct chloromethylation, most notably the Blanc chloromethylation , is a classic electrophilic aromatic substitution reaction that introduces a -CH₂Cl group onto an aromatic ring. wikipedia.orglibretexts.org The reaction typically employs formaldehyde (B43269) and hydrogen chloride, often with a Lewis acid catalyst such as zinc chloride (ZnCl₂). wikipedia.orglibretexts.org The electrophile is believed to be a protonated formaldehyde or a related species, which attacks the electron-rich benzene ring. libretexts.org

However, the application of this method to the synthesis of the target molecule presents significant challenges. The N-methylsulfonamide group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. While it is an ortho, para-director, the deactivation makes the reaction sluggish. If starting with N-methylbenzenesulfonamide, the reaction would likely yield a mixture of ortho and para isomers, with the para product being difficult to isolate in pure form and low yield. Furthermore, the strongly acidic conditions of the Blanc reaction can lead to side reactions, and the process is known to produce small amounts of the highly carcinogenic byproduct bis(chloromethyl) ether, necessitating stringent safety precautions. wikipedia.orglibretexts.org

Multi-step Synthetic Sequences for Regioselective Functionalization

A more reliable and regioselective strategy involves a multi-step synthesis that builds the molecule from a starting material where the desired para-substitution pattern is already established. This approach avoids the issues of regioselectivity and ring deactivation associated with direct chloromethylation.

A highly plausible route begins with p-toluenesulfonyl chloride (TsCl), a readily available and inexpensive industrial chemical. chemeo.comnist.gov The synthesis can proceed via two main pathways:

Pathway A: Chlorination followed by Amination

Free-Radical Chlorination: The methyl group of p-toluenesulfonyl chloride is converted to a chloromethyl group. This is typically achieved through a free-radical substitution reaction. Reagents like N-chlorosuccinimide (NCS) in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) or exposure to UV light can be used. prepchem.com This step yields the key intermediate, 4-(chloromethyl)benzenesulfonyl chloride.

Sulfonamide Formation: The resulting 4-(chloromethyl)benzenesulfonyl chloride is then reacted with methylamine, as described in section 2.1.1, to form the final product, this compound.

Pathway B: Amination followed by Chlorination

Sulfonamide Formation: p-Toluenesulfonyl chloride is first reacted with methylamine to produce N-methyl-p-toluenesulfonamide. orgsyn.org This compound is a stable, crystalline solid. sigmaaldrich.com

Free-Radical Chlorination: The methyl group of N-methyl-p-toluenesulfonamide is then chlorinated. This reaction is analogous to the chlorination of toluene, which proceeds via a free-radical mechanism when initiated by UV light. chemguide.co.uk This pathway avoids handling the potentially more reactive 4-(chloromethyl)benzenesulfonyl chloride intermediate in the final step.

Both multi-step sequences offer excellent control over the regiochemistry, ensuring that the chloromethyl group is exclusively located at the 4-position.

Analysis of Reaction Conditions and Yield Optimization in this compound Synthesis

Optimizing the yield and purity of the final product requires careful control of the reaction conditions in each step of the multi-step synthesis. The two critical transformations are the formation of the sulfonamide and the free-radical chlorination of the methyl group.

For the sulfonamide formation step, key parameters to optimize include the choice of base, solvent, temperature, and reaction time. The goal is to ensure complete reaction of the sulfonyl chloride while minimizing hydrolysis, which can occur if water is present.

For the free-radical chlorination step, optimization involves selecting the appropriate chlorinating agent and initiator, as well as controlling the temperature and preventing over-chlorination (i.e., the formation of -CHCl₂ and -CCl₃ groups). Using a stoichiometric amount of the chlorinating agent (e.g., NCS) is crucial for selectivity.

The following interactive table outlines the key parameters and their potential impact on the optimization of the synthesis.

| Reaction Step | Parameter | Options | Considerations for Optimization |

| Sulfonamide Formation | Base | Methylamine (excess), Pyridine, Triethylamine | Excess methylamine is cost-effective but can complicate purification. Tertiary amines like triethylamine are non-nucleophilic and easily removed. |

| Solvent | Dichloromethane, THF, Diethyl Ether, Water | The choice of solvent affects reactant solubility and reaction rate. Anhydrous organic solvents prevent hydrolysis of the sulfonyl chloride. | |

| Temperature | 0 °C to Room Temperature | Lower initial temperatures help control the exothermic reaction. Allowing the reaction to warm to room temperature ensures completion. | |

| Stoichiometry | >2 equivalents of amine per sulfonyl chloride | Ensures complete reaction and neutralization of HCl byproduct. | |

| Free-Radical Chlorination | Chlorinating Agent | N-Chlorosuccinimide (NCS), SO₂Cl₂, Cl₂ gas | NCS is a solid, easy-to-handle source of chlorine radicals. Cl₂ gas requires specialized equipment. |

| Initiator | UV light, Benzoyl Peroxide, AIBN | UV light provides clean initiation. Chemical initiators allow for better thermal control of the reaction rate. | |

| Solvent | Carbon Tetrachloride (CCl₄), Benzene, Acetonitrile (B52724) | The solvent must be inert to radical conditions. CCl₄ is effective but has environmental and health concerns. | |

| Temperature | 60-80 °C (for thermal initiators) | Temperature must be sufficient to decompose the initiator at a suitable rate without promoting side reactions. |

By systematically adjusting these conditions, a high-yield, scalable, and regioselective synthesis of this compound can be achieved.

Catalytic Systems and Their Influence on Synthetic Efficiency

The formation of the sulfonamide bond, typically from a sulfonyl chloride and an amine, can often proceed without a catalyst, though bases are commonly used to scavenge the HCl byproduct. However, for less reactive substrates or to improve reaction rates and yields, various catalysts can be employed. Lewis acids such as zinc chloride (ZnCl₂), titanium tetrachloride (TiCl₄), and molybdenum pentachloride (MoCl₅) have been reported to catalyze the N-acylation of sulfonamides, a related reaction. dergipark.org.tr These catalysts function by activating the sulfonyl chloride, making it more susceptible to nucleophilic attack by the amine.

The chloromethylation of the aromatic ring is a classic electrophilic aromatic substitution. This reaction is almost always catalyzed, typically by a Lewis acid or a protic acid. Common catalysts for chloromethylation include zinc chloride (ZnCl₂), stannic chloride (SnCl₄), and ferric chloride (FeCl₃). The catalyst's role is to generate the electrophilic chloromethyl cation (⁺CH₂Cl) or a related reactive species from formaldehyde and hydrogen chloride. The choice of catalyst can significantly impact the yield and selectivity of the reaction, influencing the position of the chloromethyl group on the benzene ring and minimizing the formation of byproducts such as diarylmethanes.

While specific data for the catalytic synthesis of this compound is not available, the following table extrapolates potential catalytic systems based on general knowledge of sulfonamidation and chloromethylation reactions. The presented data is illustrative and intended to provide a comparative framework for how different catalysts might influence the reaction.

Interactive Data Table: Hypothetical Influence of Catalytic Systems on the Synthesis of this compound

| Catalyst System | Reaction Step | Potential Reaction Conditions | Theoretical Yield (%) | Plausible Reaction Time (h) | Notes |

| Zinc Chloride (ZnCl₂) | Chloromethylation | N-methylbenzene-1-sulfonamide, paraformaldehyde, HCl(g), 60-80°C | 70-85 | 4-8 | A commonly used and cost-effective Lewis acid for chloromethylation. |

| Stannic Chloride (SnCl₄) | Chloromethylation | N-methylbenzene-1-sulfonamide, paraformaldehyde, HCl(g), 50-70°C | 75-90 | 3-6 | A more active but also more expensive and moisture-sensitive catalyst than ZnCl₂. |

| Ferric Chloride (FeCl₃) | Chloromethylation | N-methylbenzene-1-sulfonamide, paraformaldehyde, HCl(g), 60-80°C | 65-80 | 4-8 | Another common Lewis acid, potentially leading to more colored byproducts. |

| Pyridine | Sulfonamidation | p-Toluenesulfonyl chloride, methylamine, CH₂Cl₂, Room Temp. | >90 | 2-5 | Acts as a base to neutralize HCl, driving the reaction to completion. nih.gov |

| Copper Nanoparticles | Sulfonamidation | p-Toluenesulfonyl chloride, methylamine, PEG, 80°C | 85-95 | 1-2 | Heterogeneous catalyst that can be recycled, offering a greener synthetic route. jsynthchem.com |

Detailed Research Findings:

Specific research dedicated to optimizing the catalytic synthesis of this compound is not prominent in the reviewed literature. However, studies on related compounds provide valuable insights. For instance, research on the synthesis of various aromatic sulfonamides has demonstrated that the use of heterogeneous catalysts, such as copper supported on magnetic nanoparticles, can lead to high yields and allow for easy catalyst recovery and reuse. jsynthchem.com In the context of chloromethylation, the choice of catalyst is crucial to avoid the formation of diarylmethane byproducts, which can occur if the initially formed chloromethylated product reacts with another molecule of the starting sulfonamide. The activity of the catalyst must be carefully tuned to favor the desired mono-chloromethylation.

Reactivity Profiles and Mechanistic Investigations of 4 Chloromethyl N Methylbenzene 1 Sulfonamide

Chemical Transformations of the Chloromethyl Group

The chloromethyl group, being a benzylic halide, is an electrophilic center that readily participates in a variety of chemical transformations. Its reactivity is enhanced by the stability of the potential benzylic carbocation or the transition state leading to substitution or elimination products.

Nucleophilic Substitution Reactions with Diverse Nucleophiles

The carbon atom of the chloromethyl group is susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This SN2-type reaction is a cornerstone of the compound's utility in synthesis, allowing for the introduction of diverse functional groups. The benzylic nature of the carbon-chlorine bond facilitates this reaction. A variety of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can be employed to generate a library of substituted derivatives.

For instance, reaction with azide (B81097) ions (e.g., from sodium azide) yields the corresponding azidomethyl derivative, which is a versatile precursor for amines via reduction. Similarly, amines and thiols can be used to introduce aminomethyl and thiomethyl functionalities, respectively.

| Nucleophile (Nu⁻) | Reagent Example | Product: 4-(Nu-methyl)-N-methylbenzene-1-sulfonamide |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | 4-(azidomethyl)-N-methylbenzene-1-sulfonamide |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | 4-(cyanomethyl)-N-methylbenzene-1-sulfonamide |

| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | 4-(hydroxymethyl)-N-methylbenzene-1-sulfonamide |

| Amine (R₂NH) | Ammonia (NH₃), Alkylamines | 4-(aminomethyl)-N-methylbenzene-1-sulfonamide |

| Thiolate (RS⁻) | Sodium Thiophenoxide (PhSNa) | 4-((phenylthio)methyl)-N-methylbenzene-1-sulfonamide |

| Iodide (I⁻) | Sodium Iodide (NaI) | 4-(iodomethyl)-N-methylbenzene-1-sulfonamide |

This table presents representative examples of nucleophilic substitution reactions.

Functional Group Interconversions Leading to Variously Substituted Derivatives

The chloromethyl group serves as a handle for numerous functional group interconversions (FGIs), significantly broadening the synthetic scope of the parent molecule. These transformations are fundamental in organic synthesis for creating derivatives with tailored properties.

Key interconversions include:

Conversion to other halides : The Finkelstein reaction, involving treatment with sodium iodide in acetone, can convert the chloromethyl group to the more reactive iodomethyl derivative.

Conversion to amines : The azide derivative, formed via nucleophilic substitution, can be readily reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation to yield 4-(aminomethyl)-N-methylbenzene-1-sulfonamide.

Conversion to nitriles : Substitution with cyanide anion provides the corresponding nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to a primary amine.

Conversion to aldehydes : Oxidation of the corresponding alcohol (obtained from hydrolysis of the chloride) can yield the aldehyde derivative, 4-formyl-N-methylbenzene-1-sulfonamide.

Role in Cross-Coupling Reactions

The chloromethyl group can act as an electrophilic partner in transition-metal-catalyzed cross-coupling reactions, a powerful method for forming carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are particularly relevant.

In a typical Suzuki-Miyaura reaction, the benzylic chloride can couple with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. youtube.comyoutube.comorganic-chemistry.org This reaction forms a new carbon-carbon bond at the benzylic position, enabling the synthesis of diarylmethane or related structures. The catalytic cycle generally involves oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the product and regenerate the catalyst. youtube.com

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 4-(arylmethyl)-N-methylbenzene-1-sulfonamide |

| Stille | Organostannane (R-SnBu₃) | Pd(PPh₃)₄ | 4-(alkyl/arylmethyl)-N-methylbenzene-1-sulfonamide |

| Sonogashira | Terminal alkyne (RC≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 4-(alkynylmethyl)-N-methylbenzene-1-sulfonamide |

| Buchwald-Hartwig | Amine (R₂NH) | Pd catalyst, Ligand (e.g., BINAP) | 4-((dialkylamino)methyl)-N-methylbenzene-1-sulfonamide |

This table illustrates potential cross-coupling reactions where 4-(chloromethyl)-N-methylbenzene-1-sulfonamide could serve as the electrophile.

Reactivity of the N-Methylsulfonamide Moiety

The N-methylsulfonamide group also possesses distinct reactivity, primarily centered on the nitrogen atom and the acidic proton of the N-H bond in the parent sulfonamide, or the N-alkyl group in substituted derivatives.

N-Acylation and Other N-Substitutions

The nitrogen atom of a sulfonamide can be acylated to form N-acylsulfonamides, a functional group present in various biologically active molecules. The reaction typically proceeds by deprotonation of the sulfonamide nitrogen with a base, followed by reaction with an acylating agent.

Studies on analogous compounds, such as N-methyl p-toluenesulfonamide, have shown that N-acylation can be achieved using various reagents. semanticscholar.orgresearchgate.net For instance, N-acylbenzotriazoles have been demonstrated to be effective acylating agents for sulfonamides in the presence of a base like sodium hydride (NaH), producing N-acylsulfonamides in high yields. semanticscholar.org Other common acylating agents include acid chlorides and anhydrides. dergipark.org.tr

| Acylating Agent | Base (Example) | Product | Reference |

| N-acylbenzotriazole | Sodium Hydride (NaH) | N-acyl-4-(chloromethyl)-N-methylbenzene-1-sulfonamide | semanticscholar.org |

| Acetyl Chloride | Pyridine (B92270) | N-acetyl-4-(chloromethyl)-N-methylbenzene-1-sulfonamide | dergipark.org.tr |

| Acetic Anhydride | Triethylamine (B128534) | N-acetyl-4-(chloromethyl)-N-methylbenzene-1-sulfonamide | semanticscholar.org |

This table provides examples of N-acylation reactions applicable to the N-methylsulfonamide moiety.

Beyond acylation, other N-substitutions are possible, although the reactivity is generally lower than that of amines due to the electron-withdrawing effect of the sulfonyl group.

Participation in Intramolecular Cyclization Pathways (e.g., sultam formation)

The sulfonamide moiety can participate in intramolecular cyclization reactions to form sultams, which are cyclic sulfonamides. nih.gov These heterocyclic structures are of significant interest in medicinal chemistry. nih.govresearchgate.net The formation of a sultam from a derivative of this compound would typically require the introduction of a nucleophilic or electrophilic center at an appropriate position to facilitate ring closure.

One plausible pathway involves the transformation of the chloromethyl group into a nucleophile-bearing side chain. For example, if the chloromethyl group is converted to an aminomethyl group, subsequent reaction with a functional group on the N-methyl substituent could lead to cyclization.

A more direct pathway involves intramolecular C-H amination. Research has shown that benzosultams can be synthesized via transition-metal-catalyzed intramolecular C(sp³)–H amination of arylsulfonyl derivatives. nih.gov For a molecule like this compound, if the N-methyl group were replaced with a longer alkyl chain, intramolecular reaction with a C-H bond on that chain could lead to the formation of a five- or six-membered sultam ring. nih.gov Another approach is the intramolecular cyclization of N-aryl alkanesulfonamides to form benzo-γ-sultams. nih.gov These reactions highlight the potential of the sulfonamide group to engage in complex ring-forming transformations, yielding medicinally relevant scaffolds. organic-chemistry.org

Proposed Reaction Mechanisms and Theoretical Mechanistic Pathways of this compound

The reactivity of this compound is primarily centered on the chloromethyl group, which is a benzylic halide. The benzene (B151609) ring and the N-methylsulfonamide group influence the reactivity of this benzylic position. Reactions involving the chloromethyl group typically proceed via nucleophilic substitution, which can follow either an S(_N)1 or S(_N)2 pathway, largely dependent on the reaction conditions and the nature of the nucleophile. It is also possible for reactions to occur via a radical mechanism under specific conditions, such as in the presence of UV light.

The N-methylsulfonamide group is an electron-withdrawing group, which can influence the reaction mechanism at the benzylic position. This influence is primarily electronic, affecting the stability of potential intermediates.

Elucidation of Reaction Intermediates

The nature of the reaction intermediates in transformations of this compound is dictated by the prevailing reaction mechanism.

In an S(_N)1 mechanism , the rate-determining step is the unimolecular dissociation of the carbon-chlorine bond to form a benzylic carbocation intermediate. The presence of the benzene ring provides significant resonance stabilization to this carbocation. The positive charge is delocalized over the ortho and para positions of the aromatic ring. The electron-withdrawing nature of the N-methylsulfonamide group at the para position is expected to destabilize the carbocation, potentially slowing down the rate of an S(_N)1 reaction compared to an unsubstituted benzyl (B1604629) chloride.

| Intermediate | Description | Stabilization |

| Benzylic Carbocation | A trivalent carbon atom with a positive charge, directly attached to the benzene ring. | Resonance with the aromatic pi-system. |

In contrast, an S(_N)2 mechanism involves a concerted, bimolecular reaction where the nucleophile attacks the benzylic carbon at the same time as the chloride leaving group departs. This pathway proceeds through a five-coordinate trigonal bipyramidal transition state rather than a distinct intermediate. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. For primary benzylic halides like this compound, the S(_N)2 mechanism is often favored, particularly with strong, unhindered nucleophiles and in polar aprotic solvents.

Under conditions that favor free radical reactions, such as initiation by UV light or radical initiators, a benzylic radical intermediate can be formed. libretexts.org This involves the homolytic cleavage of the C-H bond at the benzylic position, which is facilitated by the resonance stabilization of the resulting radical by the adjacent benzene ring. libretexts.orgchemistry.coachchemistrysteps.com

| Intermediate | Description | Stabilization |

| Benzylic Radical | A trivalent carbon atom with an unpaired electron, directly attached to the benzene ring. | Resonance with the aromatic pi-system. libretexts.org |

Theoretical studies on benzyl chloride itself show that ionization can occur through dissociative electron capture, leading to the formation of a chloride ion and a benzyl radical. nih.gov

Stereochemical Considerations in Transformations

Stereochemical outcomes are a key consideration in reactions occurring at a chiral center. While the benzylic carbon in this compound is not chiral itself, transformations that introduce a new substituent can create a stereocenter, making the stereochemical course of the reaction important.

If a reaction proceeds via a pure S(_N)1 mechanism , the intermediate is a planar benzylic carbocation. The incoming nucleophile can attack this planar intermediate from either face with equal probability, leading to a racemic mixture of the two possible enantiomers if a new stereocenter is formed.

| Mechanism | Intermediate Geometry | Stereochemical Outcome |

| S(_N)1 | Planar Carbocation | Racemization |

Conversely, a pure S(_N)2 reaction proceeds with a defined stereochemistry. The nucleophile attacks the electrophilic carbon from the side opposite to the leaving group, resulting in an inversion of configuration at the carbon center. This is known as Walden inversion. If the starting material were chiral, the product would be the corresponding enantiomer.

| Mechanism | Transition State Geometry | Stereochemical Outcome |

| S(_N)2 | Trigonal Bipyramidal | Inversion of Configuration |

In practice, reactions at the benzylic position can often proceed through a mixture of S(_N)1 and S(_N)2 pathways, leading to a product with partial racemization and partial inversion of configuration. The exact stereochemical outcome will depend on factors such as the solvent, the nucleophile, and the stability of the carbocation. For benzylic systems, the formation of a carbocation is often favorable, which can lead to a loss of stereochemical control. acs.orgkhanacademy.org

Role As a Versatile Synthetic Building Block and Precursor in Advanced Organic Synthesis

Application in the Construction of Diverse Heterocyclic and Carbocyclic Systems

The reactive chloromethyl group is the key to the application of 4-(chloromethyl)-N-methylbenzene-1-sulfonamide in constructing cyclic systems. As a substituted benzyl (B1604629) chloride, it readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, providing a powerful method for introducing the N-methyl-p-toluenesulfonyl moiety onto other molecules. This is particularly useful in the synthesis of nitrogen-containing heterocycles.

Research has shown that benzyl chlorides are effective agents for the alkylation of the ring nitrogen atoms of various azoles, such as pyrazoles, imidazoles, and 1,2,4-triazoles. clockss.org This reaction is often carried out under phase transfer catalysis conditions, which facilitates the reaction between the organic-soluble alkylating agent and the often less soluble heterocyclic salt. clockss.org By analogy, this compound is an ideal substrate for such reactions, enabling the direct attachment of the sulfonamide scaffold to a heterocyclic core.

The general reaction can be summarized as follows:

Heterocycle-NH + this compound → Heterocycle-N-CH2-[C6H4]-SO2-N(CH3)H

This strategy is a direct and efficient route to novel sulfonamide-heterocycle conjugates.

Furthermore, the compound can serve as a precursor for intramolecular cyclization reactions to form larger heterocyclic rings containing a sulfonamide fragment. For instance, by first reacting the chloromethyl group with a nucleophile that contains a second reactive site (e.g., an amino or hydroxyl group), a linear intermediate is formed. This intermediate can then be induced to cyclize, incorporating the sulfonamide group into the newly formed ring system. This approach has been used to create medium- and large-sized nitrogen and sulfur-containing heterocycles, such as 1,2,4-thiadiazines and 1,2,4-benzothiadiazepines, which are recognized as important pharmacophores. researchgate.netsemanticscholar.org

The table below illustrates potential reactions for heterocyclic synthesis using this compound as the building block.

| Nucleophilic Heterocycle | Reaction Conditions | Resulting Structure Type |

| Imidazole (B134444) | Base (e.g., K2CO3), Solvent (e.g., Acetonitrile) | N-Alkyl imidazole derivative |

| Pyrazole (B372694) | Phase Transfer Catalyst, Base | N-Alkyl pyrazole derivative |

| 1,2,4-Triazole | Base (e.g., NaH), Solvent (e.g., DMF) | N-Alkyl triazole derivative |

| Indole (B1671886) | Base, Solvent | N-Alkyl indole derivative |

Precursor to Complex Sulfonamide-Containing Scaffolds

The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide range of therapeutic agents. nih.gov this compound acts as a valuable precursor for elaborating simple sulfonamides into more complex and biologically active scaffolds. The primary route for this transformation is the nucleophilic substitution of the chloride atom, which allows for the attachment of various molecular fragments.

This synthetic approach is advantageous because it allows for the late-stage diversification of the sulfonamide core. A wide range of nucleophiles can be employed to displace the benzylic chloride, leading to a diverse library of compounds from a single, common intermediate. This method is a cornerstone of combinatorial chemistry and drug discovery efforts. For example, reaction with amines, thiols, alcohols, or carbanions introduces new side chains that can be tailored to interact with specific biological targets.

The synthesis of complex sulfonamides often relies on the sulfonylation of amines with sulfonyl chlorides. nih.gov However, using this compound allows for a complementary approach where the pre-formed sulfonamide is attached to other molecular fragments via a stable carbon-linker, providing greater synthetic flexibility.

The table below details the types of complex scaffolds that can be generated from this precursor.

| Nucleophile (Nu:-) | Linkage Formed | Resulting Functional Group/Scaffold |

| Amine (R2NH) | -CH2-NR2 | Substituted benzylamine |

| Thiol (RSH) | -CH2-SR | Thioether |

| Alcohol/Phenol (ROH) | -CH2-OR | Ether |

| Cyanide (CN-) | -CH2-CN | Nitrile (precursor to acid/amine) |

| Azide (B81097) (N3-) | -CH2-N3 | Azide (precursor to amine) |

| Malonic Ester Enolate | -CH2-CH(COOR)2 | Substituted malonate (precursor to carboxylic acids) |

Strategic Design of Multi-functionalized Intermediates from this compound

The true versatility of this compound is realized in its strategic use for creating multi-functionalized intermediates. Its structure contains multiple reactive sites that can be addressed in a controlled, sequential manner. The chloromethyl group is typically the most reactive site and is addressed first. Once the chloride has been displaced, the newly introduced functional group or the original sulfonamide scaffold can be subjected to further chemical transformations.

This sequential functionalization strategy allows for the precise and planned construction of highly complex molecules. A typical synthetic plan would involve:

Initial Alkylation: Reaction of the chloromethyl group with a chosen nucleophile to introduce a new functional group. This nucleophile is often chosen so that it contains a protected functional group or can be easily converted into one.

Secondary Transformation: Modification of the newly introduced group or another part of the molecule. This could involve deprotection, oxidation, reduction, or coupling reactions.

For instance, a synthetic chemist could react this compound with sodium azide to form an azide intermediate. The azide is a stable group that can be selectively reduced to a primary amine at a later stage in the synthesis. This newly formed amine can then be acylated, alkylated, or used in other C-N bond-forming reactions to further extend the molecular scaffold. This step-wise approach provides complete control over the final structure of the molecule.

The following table outlines a hypothetical synthetic sequence to illustrate the strategic design of a multi-functional intermediate starting from this compound.

| Step | Reagent(s) | Transformation | Intermediate Product |

| 1 | Sodium Azide (NaN3) | Nucleophilic substitution of Cl with N3 | 4-(azidomethyl)-N-methylbenzene-1-sulfonamide |

| 2 | H2, Pd/C or PPh3, H2O | Reduction of azide to primary amine | 4-(aminomethyl)-N-methylbenzene-1-sulfonamide |

| 3 | Acetyl Chloride (CH3COCl), Base | N-Acylation of the primary amine | N-((4-(N-methylsulfamoyl)phenyl)methyl)acetamide |

| 4 | Nitrating Mixture (HNO3/H2SO4) | Electrophilic aromatic substitution (nitration) | N-((3-nitro-4-(N-methylsulfamoyl)phenyl)methyl)acetamide |

This strategic approach highlights how this compound is not just a simple building block, but a platform for the rational design and synthesis of complex, highly functionalized organic molecules.

Computational and Theoretical Studies on 4 Chloromethyl N Methylbenzene 1 Sulfonamide and Its Analogs

Theoretical Insights into Intramolecular and Intermolecular Interactions

Investigations into the non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-stacking, which govern the molecule's behavior in solid and solution phases, have not been specifically reported for 4-(chloromethyl)-N-methylbenzene-1-sulfonamide from a theoretical standpoint.

Further experimental and computational research is necessary to build a foundational understanding of the molecular characteristics of this compound. Such studies would be invaluable for rational drug design, materials science, and other potential applications.

Advanced Analytical Methodologies for Characterization and Purity Assessment in Research

Development and Validation of Chromatographic Methods for Research Samples

Chromatographic techniques are central to separating and quantifying the target compound from impurities and starting materials. Method development and validation ensure that the analytical procedure is accurate, precise, and robust for its intended purpose.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of sulfonamides. The development of a robust reversed-phase HPLC (RP-HPLC) method for "4-(chloromethyl)-N-methylbenzene-1-sulfonamide" is critical for monitoring reaction progress and characterizing the final product. A typical method involves optimizing the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve efficient separation from potential impurities.

For sulfonamide analysis, C8 or C18 columns are commonly employed. wu.ac.thresearchgate.net A gradient elution method is often preferred as it can resolve compounds with a range of polarities in a shorter time frame. wu.ac.th The mobile phase typically consists of an aqueous component (like water with a buffer or acid modifier such as formic acid) and an organic solvent (commonly acetonitrile (B52724) or methanol). UV detection is suitable for this class of compounds due to the presence of the aromatic ring chromophore. For related sulfonamides, detection wavelengths are often set around 254-265 nm. wu.ac.th

Validation of the developed HPLC method would be performed according to established guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the reliability of the quantitative results. nih.govnih.gov For chemically reactive halogenated compounds, a pre-column derivatization strategy can sometimes be employed to enhance stability and detectability, converting the analyte into a more stable derivative with superior chromatographic properties. nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound | Parameter | Condition | | :--- | :--- | | Column | YMC-Triart C8 (250 mm x 4.6 mm, 5 µm) wu.ac.th | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | % B | | | 0 | 20 | | | 25 | 80 | | | 30 | 80 | | | 31 | 20 | | | 40 | 20 | | Flow Rate | 1.0 mL/min wu.ac.th | | Column Temperature | 25 °C wu.ac.th | | Detection Wavelength | 265 nm wu.ac.th | | Injection Volume | 5 µL wu.ac.th |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for impurity profiling due to its high sensitivity and specificity. nih.govnih.gov It couples the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, allowing for the detection and tentative identification of impurities, even at trace levels. chimia.chwaters.com This is particularly crucial in synthetic research where unexpected byproducts or degradation products may be present.

In the context of "this compound" synthesis, LC-MS/MS can be used to generate a characteristic "fingerprint" of the substance and its related impurities. nih.gov This fingerprint includes the retention time, the precursor ion mass (the mass of the intact molecule), and the masses of product ions generated through fragmentation in the mass spectrometer. nih.gov By varying collision energy, reproducible fragmentation patterns can be generated, which are highly specific to a particular molecular structure. nih.gov This technique is capable of distinguishing between positional isomers and can be used to assign tentative structures to unknown impurities, guiding further synthetic optimization. nih.gov The use of tandem mass spectrometry (MS/MS) provides enhanced specificity for quantifying low-level genotoxic impurities that may arise during synthesis. nih.gov

Advanced Spectroscopic Investigations for Structural Elucidation of Novel Derivatives

Spectroscopic methods are essential for the unambiguous confirmation of the chemical structure of newly synthesized molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for structural elucidation in organic chemistry. For derivatives of "this compound," a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for complete and unambiguous assignment of all proton and carbon signals.

¹H NMR: The proton NMR spectrum would provide key information. The aromatic protons on the benzene (B151609) ring would typically appear as two distinct doublets in the region of 7.5-8.0 ppm, characteristic of a 1,4-disubstituted pattern. The chloromethyl (-CH₂Cl) protons would exhibit a singlet around 4.5-4.8 ppm. The N-methyl (-NH-CH₃) group would show a singlet (or a doublet if coupled to the NH proton) at approximately 2.5-3.0 ppm, and the sulfonamide proton (-SO₂NH-) would appear as a broader signal whose chemical shift is solvent-dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data. The aromatic carbons would appear in the 125-145 ppm range, with the carbon atoms directly attached to the sulfonyl and chloromethyl groups being distinct. The chloromethyl carbon would be expected around 45 ppm, and the N-methyl carbon would resonate at approximately 30 ppm. nih.gov

For novel or complex derivatives, advanced 2D NMR techniques are employed to establish connectivity between different parts of the molecule, confirming the proposed structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to SO₂) | ~7.9 (d) | ~129 |

| Aromatic CH (ortho to CH₂Cl) | ~7.6 (d) | ~130 |

| Aromatic C-SO₂ | - | ~142 |

| Aromatic C-CH₂Cl | - | ~140 |

| -CH₂Cl | ~4.7 (s) | ~45 |

| -NH- | Variable | - |

| N-CH₃ | ~2.7 (s or d) | ~30 |

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, typically to within 5 parts per million (ppm). waters.com This precision allows for the determination of the elemental formula of a compound, providing definitive confirmation of its identity. For "this compound" (C₈H₁₀ClNO₂S), the theoretical monoisotopic mass can be calculated. An experimental HRMS measurement that matches this theoretical mass provides strong evidence for the assigned chemical formula, distinguishing it from other potential structures with the same nominal mass. This technique is a standard requirement for the characterization of novel compounds in synthetic research.

X-ray Crystallography for Solid-State Structure Determination and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and torsion angles. nih.govnih.gov

For sulfonamides like "this compound," a crystal structure analysis would reveal:

Molecular Conformation: The geometry around the tetrahedral sulfur atom and the orientation of the aromatic ring relative to the sulfonamide group. The C-S-N-C torsion angle is a key conformational descriptor in arylsulfonamides. nih.gov

Bond Parameters: The exact lengths of the S=O, S-N, and S-C bonds. nih.govnih.gov

This detailed structural information is invaluable for understanding structure-property relationships and for computational modeling studies. The ability to obtain single crystals suitable for X-ray diffraction is often a goal in the final stages of purification of a new compound. nih.govresearchgate.net

Table 3: Typical Crystallographic Parameters for Arylsulfonamides

| Parameter | Typical Value / Observation | Reference |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | researchgate.netresearchgate.net |

| Space Group | P2₁/c, C2/c | nih.govresearchgate.net |

| S=O Bond Length | 1.42 - 1.44 Å | nih.govnih.gov |

| S-N Bond Length | 1.60 - 1.68 Å | nih.govresearchgate.net |

| S-C Bond Length | 1.75 - 1.77 Å | nih.govresearchgate.net |

| Key Intermolecular Interaction | N-H···O Hydrogen Bonds | nih.govnih.gov |

Applications in Medicinal Chemistry Research: Scaffold Design and Structure Activity Relationship Sar Concepts

Utilization of Sulfonamide Scaffolds in Rational Ligand Design

Rational ligand design is a cornerstone of modern drug discovery, aiming to develop molecules that interact specifically with a biological target to elicit a desired therapeutic effect. The sulfonamide group (-SO₂NH-) is particularly valuable in this context. citedrive.com Its geometry and ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the sulfonyl oxygens) make it a versatile anchor for binding to enzyme active sites and receptors. nih.gov

The structure of sulfonamides allows for systematic modifications to explore the structure-activity relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. openaccesspub.orgnih.gov The core sulfonamide structure can be divided into three key parts for SAR studies: the benzene (B151609) ring, the amino group, and the sulfonyl group. youtube.com Key SAR principles for many biologically active sulfonamides include:

The sulfur atom must be directly linked to the aromatic benzene ring. youtube.comslideshare.net

The amino group is often essential and its position relative to the sulfonamide group (typically para) is crucial for activity. youtube.comslideshare.net

Substitutions on the sulfonamide nitrogen (N1) can dramatically alter potency, pharmacokinetics, and activity profiles. youtube.com For instance, introducing heterocyclic rings can lead to highly potent derivatives. ajchem-b.comyoutube.com

A compound like 4-(chloromethyl)-N-methylbenzene-1-sulfonamide serves as a foundational scaffold. The chloromethyl group provides a reactive handle for further chemical modifications, allowing chemists to systematically build more complex molecules and fine-tune their interactions with a target protein. nih.gov This rational approach, guided by SAR principles, facilitates the optimization of lead compounds to improve efficacy and selectivity. ajchem-b.com

| Structural Component | Role in Molecular Interactions | Impact on Biological Activity |

|---|---|---|

| Aromatic Ring | Participates in π–π stacking and hydrophobic interactions with target residues. nih.gov | Essential for anchoring the ligand in binding pockets; substitutions can alter selectivity and potency. youtube.comslideshare.net |

| Sulfonyl Group (-SO₂-) | The oxygen atoms act as strong hydrogen bond acceptors. nih.gov | Crucial for forming stable interactions with receptor sites, often mimicking transition states. researchgate.net |

| Amide Group (-NH-) | Acts as a hydrogen bond donor. | Modifications at this position (N1 substitutions) significantly influence potency, solubility, and pharmacokinetic properties. youtube.com |

Quantitative Structure-Activity Relationship (QSAR) Studies on Sulfonamide Derivatives

QSAR is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. koreascience.kr This approach is instrumental in predicting the activity of novel molecules, thereby optimizing the drug discovery process.

For sulfonamide derivatives, QSAR models are developed by calculating a range of molecular descriptors for each compound in a series and correlating them with their measured biological activity (e.g., IC₅₀ values). koreascience.krekb.eg These descriptors quantify various aspects of the molecule's physicochemical properties, such as its electronic, steric, and hydrophobic characteristics.

The process involves several key steps:

Data Set Selection: A diverse set of sulfonamide compounds with a wide range of biological activities is chosen.

Descriptor Calculation: Numerous theoretical molecular descriptors are calculated for each molecule.

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning techniques like Artificial Neural Networks (ANN), are used to build the QSAR equation. koreascience.krresearchgate.net

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model development. nih.gov

A validated QSAR model can then be used to screen virtual libraries of sulfonamide derivatives, prioritizing the synthesis of compounds predicted to have the highest activity and exploring the vast chemical space more efficiently. ekb.eg

| Descriptor Class | Example Descriptor Name | Physicochemical Property Represented |

|---|---|---|

| Electronic | Dipole Moment (DP03) | Describes the polarity and charge distribution within the molecule. researchgate.net |

| Topological | Wiener Index | Relates to molecular branching and size. |

| Quantum Chemical | Electrophilicity (log(ω)) | Measures the ability of the molecule to accept electrons. ekb.eg |

| Geometrical | Molecular Refractivity (Mol Refractivity) | Relates to the volume of the molecule and its polarizability. ekb.eg |

| 3D-MoRSE | RDF035v | Encodes 3D structural information based on electron diffraction patterns. researchgate.net |

Computational chemistry provides powerful tools for understanding and modifying molecular structures to achieve desired therapeutic properties. mdpi.com Techniques like Density Functional Theory (DFT) are used to calculate the electronic structure and properties of sulfonamide derivatives. nih.govmdpi.com This allows researchers to understand how structural changes will affect the molecule's reactivity, stability, and interaction potential.

By integrating the insights from QSAR models and DFT calculations, chemists can rationally design new sulfonamide derivatives. mdpi.comresearchgate.net For example, if a QSAR model indicates that a higher negative charge on a specific atom enhances activity, DFT can be used to predict which substituent will achieve this effect. This computational-driven approach guides the synthesis of molecules with improved potency, better selectivity, and more favorable pharmacokinetic profiles, minimizing trial-and-error experimentation. nih.gov

Pharmacophore Modeling and Virtual Screening in Ligand Design

Pharmacophore modeling is a powerful technique in computational drug design that identifies the essential 3D arrangement of chemical features a molecule must possess to be recognized by a specific biological target. patsnap.com A pharmacophore model serves as a 3D query for screening large compound databases to find novel molecules with potential therapeutic activity. pharmacophorejournal.com

When the 3D structure of the biological target is unknown, a ligand-based pharmacophore model can be generated from a set of known active molecules. nih.gov For a class of sulfonamide inhibitors, these molecules are structurally aligned, and their common chemical features are identified. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic centers, and aromatic rings. pharmacophorejournal.comrsc.org

The process generates one or more hypotheses, each representing a different spatial arrangement of these features. researchgate.net The best hypothesis is selected based on its ability to correctly identify active molecules while excluding inactive ones from a test database. rsc.org This validated pharmacophore model encapsulates the key features required for the biological activity of that specific sulfonamide class and can be used to discover new, structurally diverse compounds with the same mechanism of action. researchgate.netnih.gov

| Pharmacophoric Feature | Abbreviation | Corresponding Chemical Group in Sulfonamides |

|---|---|---|

| Hydrogen Bond Acceptor | A | Sulfonyl oxygens (-SO₂) |

| Hydrogen Bond Donor | D | Sulfonamide N-H |

| Aromatic Ring | R | Benzene ring |

| Hydrophobic Group | H | Aryl or alkyl substituents |

| Positive/Negative Ionizable | P/N | Charged functional groups on substituents |

If the 3D crystal structure of the target protein (e.g., an enzyme or receptor) is available, a structure-based pharmacophore model can be created. nih.gov This approach identifies key interaction points within the ligand-binding site of the protein. researchgate.net The model is built by analyzing the interactions between the receptor and a known bound ligand or by mapping the chemical environment of the active site itself. nih.govacs.org

This receptor-based model defines the ideal locations for hydrogen bond donors/acceptors, hydrophobic regions, and charged groups that a ligand must possess to bind effectively. acs.org Virtual screening using this pharmacophore can identify novel sulfonamide scaffolds that are complementary to the active site. acs.org This method is highly valuable for predicting how a potential drug candidate, such as a derivative of this compound, would orient itself within the binding pocket and for prioritizing compounds that are most likely to have high binding affinity. acs.org

Molecular Docking and Binding Energy Calculations in Ligand-Target Interaction Studies

Molecular docking is a pivotal computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, this involves docking a potential drug molecule (ligand) into the active site of a target protein. The primary goals are to predict the binding mode and to estimate the binding affinity, which is often expressed as a scoring function or calculated binding energy. Lower binding energy values typically indicate a more stable and potentially more potent ligand-target interaction. nih.gov

For sulfonamide-based compounds, docking studies are crucial for understanding the structure-activity relationships (SAR) that drive their biological effects, such as anticancer or antimicrobial activities. nih.govnih.gov These studies provide insights that guide the design of new, more effective analogues.

Computational Analysis of Predicted Binding Modes and Molecular Recognition

Computational analysis of docked poses provides a detailed, three-dimensional view of how a ligand like a this compound derivative might interact with amino acid residues in a protein's active site. This molecular recognition is governed by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

For the benzenesulfonamide (B165840) scaffold, the sulfonamide group itself is a key interaction motif. The oxygen atoms of the sulfonyl group (SO₂) are excellent hydrogen bond acceptors, often forming critical hydrogen bonds with backbone amides or specific residues like arginine or histidine within the target's binding pocket. nih.govacs.org The aromatic ring can participate in π-π stacking or hydrophobic interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. diva-portal.org

Below is an illustrative data table showing typical results from a molecular docking analysis of hypothetical benzenesulfonamide derivatives against a protein kinase, a common target class for such inhibitors.

| Compound ID | Scaffold | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Predicted Hydrogen Bonds |

| BSA-01 | 4-chloro-N-methylbenzenesulfonamide | Met120, Lys75, Asp181 | -8.2 | 2 (SO₂ with Met120, Lys75) |

| BSA-02 | 4-fluoro-N-methylbenzenesulfonamide | Met120, Lys75, Phe179 | -7.9 | 2 (SO₂ with Met120, Lys75) |

| BSA-03 | 4-methyl-N-methylbenzenesulfonamide | Met120, Leu68 | -7.5 | 1 (SO₂ with Met120) |

| BSA-04 | N-methylbenzenesulfonamide | Met120 | -6.8 | 1 (SO₂ with Met120) |

This table is for illustrative purposes and represents typical data generated in computational studies of benzenesulfonamide derivatives.

In Silico Screening of Compound Libraries for Scaffold Identification

In silico or virtual screening is a computational method used to search large libraries of chemical compounds to identify those structures that are most likely to bind to a drug target. nih.gov This process is significantly faster and more cost-effective than traditional high-throughput screening (HTS) of physical compounds. When a known active scaffold, such as benzenesulfonamide, is identified, virtual screening can be used to explore vast chemical space to find novel derivatives with improved properties.

The process typically involves:

Library Preparation: A large database of compounds (from hundreds of thousands to millions) is prepared in a 3D format suitable for docking. This can be a commercial library or a custom-designed library focused on a particular scaffold.

Target Preparation: A high-resolution 3D structure of the target protein, usually from X-ray crystallography, is prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking and Scoring: Each compound in the library is docked into the target's active site, and its binding is scored based on predicted binding affinity.

Hit Selection and Filtering: Compounds are ranked by their docking scores. A cutoff is applied, and the top-scoring compounds (typically the top 0.1% to 1%) are selected as "hits." These hits are often further filtered based on drug-like properties (e.g., Lipinski's rule of five) to prioritize candidates for synthesis and experimental testing. nih.gov

The benzenesulfonamide scaffold, including derivatives conceptually similar to this compound, serves as an excellent starting point for building focused compound libraries for in silico screening campaigns against targets like carbonic anhydrases, kinases, or proteases. nih.govnih.gov

The following table illustrates a simplified output from an in silico screen of a small, focused library of benzenesulfonamide derivatives against a hypothetical enzyme target.

| Compound ID | Molecular Formula | Docking Score (kcal/mol) | Lipinski's Rule of 5 Violations | Predicted Target Interactions |

| LIB-101 | C₈H₁₀ClNO₂S | -9.5 | 0 | H-bond with Arg88, Hydrophobic interaction with Leu150 |

| LIB-254 | C₁₄H₁₂F₃NO₄S | -9.2 | 0 | H-bond with Arg88, H-bond with Ser135 |

| LIB-078 | C₁₅H₁₅N₃O₂S | -8.9 | 0 | H-bond with Gln92, π-π stacking with Phe148 |

| LIB-310 | C₁₀H₁₄N₂O₃S | -8.7 | 0 | H-bond with Arg88 |

This table is for illustrative purposes and represents typical data generated from a virtual screening campaign.

An exploration of the forward-looking chemistry of this compound reveals a landscape rich with potential for innovation. This key chemical intermediate, characterized by a reactive chloromethyl group and a sulfonamide moiety, stands as a versatile scaffold for future scientific inquiry. This article delves into the prospective advancements in its synthesis, reactivity, computational modeling, and application in designing next-generation chemical entities.

Future Research Directions and Emerging Trends in 4 Chloromethyl N Methylbenzene 1 Sulfonamide Chemistry

The trajectory of research involving 4-(chloromethyl)-N-methylbenzene-1-sulfonamide is poised to address contemporary challenges in chemical sciences, from environmental sustainability to the rapid design of functional molecules. The unique combination of a stable sulfonamide core and a highly reactive benzylic chloride handle makes it a focal point for developing novel chemical methodologies and applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(chloromethyl)-N-methylbenzene-1-sulfonamide, and how can purity be validated?

- Methodology :

- Synthesis : React 4-chloromethylbenzenesulfonyl chloride with methylamine in an aprotic solvent (e.g., benzene or dichloromethane) using triethylamine as an acid scavenger. This mirrors methods for analogous sulfonamide syntheses, where sulfonyl chlorides react with amines under mild conditions .

- Purification : Use column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate). Monitor fractions via TLC (Rf ~0.3–0.5 in 3:1 hexane:EtOAc) .

- Purity Validation : Confirm by HPLC (≥98% purity) and elemental analysis (C, H, N, S within ±0.3% of theoretical values).

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1300 cm⁻¹ and 1160–1120 cm⁻¹) and C-Cl vibrations (750–550 cm⁻¹) .

- NMR : Use ¹H NMR to resolve methyl groups (N–CH₃ at δ ~2.8–3.1 ppm; CH₂Cl at δ ~4.5–4.7 ppm) and ¹³C NMR for carbonyl (C=O at ~140 ppm) and aromatic carbons .

- Mass Spectrometry : Confirm molecular ion [M+H]⁺ via ESI-MS and fragmentation patterns.

Q. How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitutions?

- Reactivity Profile :

- The chloromethyl (–CH₂Cl) group is highly electrophilic, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). This reactivity is exploited in functionalizing the core structure for drug discovery or polymer chemistry.

- Example: React with sodium azide to form an azide derivative, which can undergo click chemistry .

Advanced Research Questions

Q. How can conflicting literature data on sulfonamide synthesis yields be resolved?

- Contradiction Analysis :

- Variable Factors : Compare reaction temperatures (room temp vs. reflux), solvent polarity (aprotic vs. polar aprotic), and amine equivalents. For instance, triethylamine excess (2.5 equiv) improves yields by neutralizing HCl efficiently .

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Validation : Replicate reported protocols side-by-side and analyze intermediates via LC-MS to identify side products (e.g., hydrolysis of –CH₂Cl to –CH₂OH under aqueous conditions) .

Q. What strategies optimize the stability of this compound in aqueous media?

- Stabilization Methods :

- Solvent Choice : Use anhydrous DMF or acetonitrile to minimize hydrolysis. Aqueous buffers (pH 6–7) reduce degradation rates compared to acidic/alkaline conditions .

- Additives : Include radical scavengers (e.g., BHT) to prevent oxidative decomposition of the chloromethyl group.

- Storage : Store at –20°C under argon, with desiccants to limit moisture exposure .

Q. How can computational modeling predict the compound’s interactions with biological targets?

- Methodological Approach :

- Docking Studies : Use AutoDock Vina to model binding to sulfonamide-sensitive enzymes (e.g., carbonic anhydrase). The chloromethyl group may occupy hydrophobic pockets, while the sulfonamide interacts with zinc ions .

- MD Simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess stability of ligand-protein complexes.

- Validation : Compare predicted IC₅₀ values with experimental enzymatic assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.